molecular formula C14H17BrFN3O4S B11002495 N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

Cat. No.: B11002495
M. Wt: 422.27 g/mol
InChI Key: JSWSLTFMGZTZBS-PEHGTWAWSA-N
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Description

(2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is a complex organic compound characterized by its unique structural features, including a bromine and fluorine-substituted phenyl ring, a thiolane ring, and a propanamide moiety

Properties

Molecular Formula

C14H17BrFN3O4S

Molecular Weight

422.27 g/mol

IUPAC Name

(2S)-N-(4-bromo-2-fluorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C14H17BrFN3O4S/c1-8(13(20)19-12-3-2-9(15)6-11(12)16)17-14(21)18-10-4-5-24(22,23)7-10/h2-3,6,8,10H,4-5,7H2,1H3,(H,19,20)(H2,17,18,21)/t8-,10?/m0/s1

InChI Key

JSWSLTFMGZTZBS-PEHGTWAWSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C=C(C=C1)Br)F)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Br)F)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bromine and fluorine-substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources.

    Synthesis of the thiolane ring: The thiolane ring can be synthesized via a cyclization reaction involving a suitable thiol precursor.

    Coupling of the phenyl ring and thiolane ring: This step involves the formation of a carbamoyl linkage between the two moieties.

    Introduction of the propanamide group: The final step involves the addition of the propanamide group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

(2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic ring structures but differ in the substituents attached to the ring.

    Semiconductor materials: While not directly related, the study of semiconductor materials involves similar principles of chemical modification and functionalization.

Uniqueness

The uniqueness of (2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.

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